molecular formula C6H4FKN2O3 B13892938 2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt

2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt

Katalognummer: B13892938
Molekulargewicht: 210.20 g/mol
InChI-Schlüssel: YCPPHFSOKNANCF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt typically involves the reaction of fluoromethylpyrazole with oxo-acetic acid in the presence of a potassium base. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Specific details on the reaction conditions and solvents used can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets 2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt apart from these similar compounds is the presence of the fluoromethyl group. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications .

Eigenschaften

Molekularformel

C6H4FKN2O3

Molekulargewicht

210.20 g/mol

IUPAC-Name

potassium;2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxoacetate

InChI

InChI=1S/C6H5FN2O3.K/c7-3-9-2-4(1-8-9)5(10)6(11)12;/h1-2H,3H2,(H,11,12);/q;+1/p-1

InChI-Schlüssel

YCPPHFSOKNANCF-UHFFFAOYSA-M

Kanonische SMILES

C1=C(C=NN1CF)C(=O)C(=O)[O-].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.